N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound that features a combination of bromophenyl, triazole, and acetohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, 4-bromophenylhydrazine, and 2-methyl-2-propenyl derivatives. The key steps may involve:
Condensation Reaction: Combining 4-bromobenzaldehyde with 4-bromophenylhydrazine under acidic or basic conditions to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with a triazole precursor in the presence of a suitable catalyst.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole and bromophenyl groups may play a crucial role in binding to the target sites, while the sulfanyl group may influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(4-Chlorophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
- N’-[(E)-1-(4-Fluorophenyl)ethylidene]-2-{[5-(4-fluorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
Uniqueness
The uniqueness of N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of bromine atoms may enhance its reactivity and potential biological activity.
Properties
CAS No. |
477734-73-9 |
---|---|
Molecular Formula |
C22H21Br2N5OS |
Molecular Weight |
563.3 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H21Br2N5OS/c1-14(2)12-29-21(17-6-10-19(24)11-7-17)27-28-22(29)31-13-20(30)26-25-15(3)16-4-8-18(23)9-5-16/h4-11H,1,12-13H2,2-3H3,(H,26,30)/b25-15+ |
InChI Key |
OCOKRCJWCRAPSP-MFKUBSTISA-N |
Isomeric SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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